molecular formula C12H12O5 B3044360 Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester CAS No. 100012-67-7

Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester

Cat. No.: B3044360
CAS No.: 100012-67-7
M. Wt: 236.22 g/mol
InChI Key: PHYRSPFFFIPRNC-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a hydroxy group and an ester linkage with an ethyl group substituted by an acryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with 2-hydroxyethyl acrylate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating biological pathways. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-hydroxy-, ethyl ester
  • Benzoic acid, 2-benzoyl-, 2-hydroxy-3-(2-methyl-1-oxo-2-propen-1-yl)oxypropyl ester
  • Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 1,1′-(2-fluoro-1,4-phenylene) ester

Uniqueness

Benzoic acid, 2-hydroxy-, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester is unique due to its specific ester linkage and the presence of both hydroxy and acryloyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

100012-67-7

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

2-prop-2-enoyloxyethyl 2-hydroxybenzoate

InChI

InChI=1S/C12H12O5/c1-2-11(14)16-7-8-17-12(15)9-5-3-4-6-10(9)13/h2-6,13H,1,7-8H2

InChI Key

PHYRSPFFFIPRNC-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOC(=O)C1=CC=CC=C1O

Canonical SMILES

C=CC(=O)OCCOC(=O)C1=CC=CC=C1O

Origin of Product

United States

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